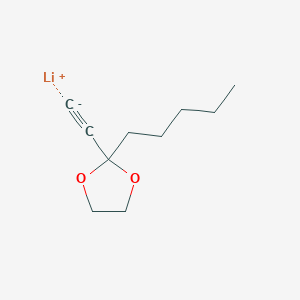
lithium;2-ethynyl-2-pentyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane is a specialized organic compound that features a lithium ion coordinated with a 2-ethynyl-2-pentyl-1,3-dioxolane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-ethynyl-2-pentyl-1,3-dioxolane typically involves the reaction of 2-ethynyl-2-pentyl-1,3-dioxolane with a lithium reagent. One common method is to use lithium diisopropylamide (LDA) as a base to deprotonate the alkyne, followed by coordination with the dioxolane ligand. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is crucial. Solvent selection and purification steps are also optimized to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions can be performed using hydride donors, such as lithium aluminum hydride, to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce various functional groups into the dioxolane ring.
科学的研究の応用
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism by which lithium;2-ethynyl-2-pentyl-1,3-dioxolane exerts its effects involves the coordination of the lithium ion with the dioxolane ligand. This coordination can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or interacting with other molecular structures in biological systems.
類似化合物との比較
Similar Compounds
- Lithium;2-ethynyl-2-methyl-1,3-dioxolane
- Lithium;2-ethynyl-2-ethyl-1,3-dioxolane
- Lithium;2-ethynyl-2-propyl-1,3-dioxolane
Uniqueness
Lithium;2-ethynyl-2-pentyl-1,3-dioxolane is unique due to its specific pentyl substituent, which can influence its solubility, reactivity, and overall stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications where these properties are critical.
特性
CAS番号 |
110258-84-9 |
|---|---|
分子式 |
C10H15LiO2 |
分子量 |
174.2 g/mol |
IUPAC名 |
lithium;2-ethynyl-2-pentyl-1,3-dioxolane |
InChI |
InChI=1S/C10H15O2.Li/c1-3-5-6-7-10(4-2)11-8-9-12-10;/h3,5-9H2,1H3;/q-1;+1 |
InChIキー |
MHOZNYVYVBLWCT-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCCC1(OCCO1)C#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


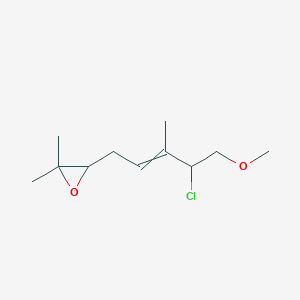


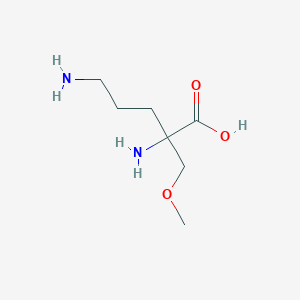
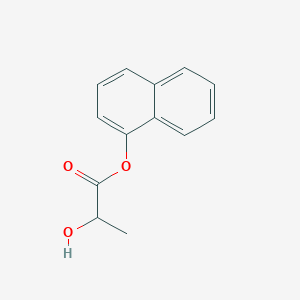
![(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]](/img/structure/B14312498.png)
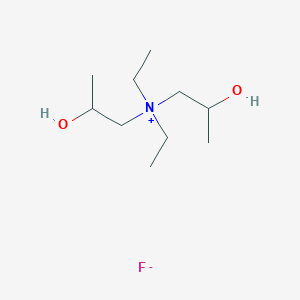

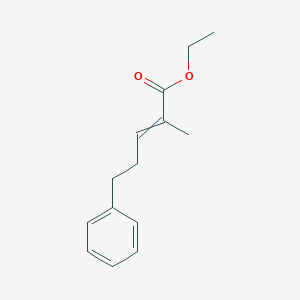
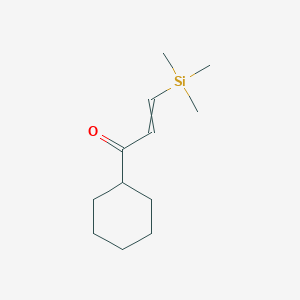
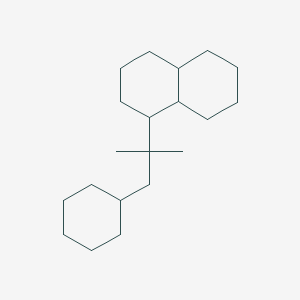
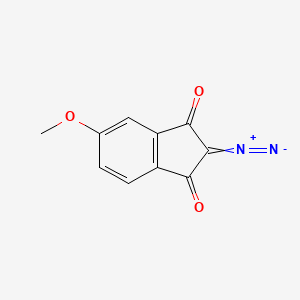

![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
